molecular formula C16H19N5O3 B2952441 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine CAS No. 1987637-35-3

6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine

Cat. No.: B2952441
CAS No.: 1987637-35-3
M. Wt: 329.36
InChI Key: IVUOUNUPNDGSLF-UHFFFAOYSA-N
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Description

6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine is a chemical compound of significant interest in preclinical neuroscientific research, primarily due to its structural characteristics as a phenylpiperazine derivative. These compounds are frequently investigated for their interactions with various neurotransmitter receptors [1] . The core structure suggests potential activity as a ligand for serotonergic and dopaminergic systems, similar to other arylpiperazines which are known to display high affinity for 5-HT 1A and 5-HT 2A receptors [2] . The specific substitution pattern on the pyridin-2-amine core, including the nitro group, is a subject of structure-activity relationship (SAR) studies aimed at modulating receptor affinity, selectivity, and functional efficacy. Researchers utilize this compound as a chemical tool to probe signal transduction pathways and to better understand the complex pharmacology of G-protein coupled receptors (GPCRs) in model systems. Its primary research value lies in its utility for developing novel pharmacological probes and for contributing to the molecular understanding of receptor-ligand interactions, which may inform the early-stage discovery of future therapeutic agents.

Properties

IUPAC Name

6-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-24-14-5-3-2-4-12(14)19-8-10-20(11-9-19)15-7-6-13(21(22)23)16(17)18-15/h2-7H,8-11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUOUNUPNDGSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate reagents to introduce the nitropyridine group. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 to facilitate the formation of the desired product .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the purification of intermediates through recrystallization and the use of efficient catalysts to minimize by-products. The overall yield of the industrial process can be around 45%, with the final product confirmed by techniques like 1H-NMR, 13C-NMR, and HRMS .

Chemical Reactions Analysis

Reduction of the 3-Nitro Group

The nitro group at position 3 can undergo reduction to form a primary amine. This transformation is critical for generating intermediates with enhanced reactivity for further functionalization.

Reaction Type Reagents/Conditions Product References
Catalytic HydrogenationH₂ (1 atm), Pd/C, ethanol, 25°C6-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,3-diaminopyridine
Chemical ReductionSnCl₂, HCl, refluxSame as above

Reduction of nitro groups in pyridine derivatives is well-documented. For example, 3-nitropyridines are reduced to 3-aminopyridines using SnCl₂ under acidic conditions . The resulting diamine could serve as a precursor for heterocyclic syntheses, such as forming imidazoles or triazoles.

Functionalization of the Piperazine Moiety

The piperazine ring is highly versatile, enabling alkylation or acylation at its secondary amine.

Reaction Type Reagents/Conditions Product References
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt at piperazine N-atom
AcylationAcetyl chloride, Et₃N, THF, 0°CN-Acetylpiperazine derivative

In , piperazine derivatives underwent alkylation with propargyl bromide to introduce alkyne functionalities . Similarly, acylation reactions are employed to modify pharmacokinetic properties.

Diazotization and Coupling Reactions

The primary amine at position 2 can be diazotized to form diazonium salts, enabling coupling or displacement reactions.

Reaction Type Reagents/Conditions Product References
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt intermediate
Sandmeyer ReactionCuCN, KCN, H₂O2-Cyano-3-nitropyridine derivative

Diazonium salts derived from aromatic amines are pivotal in forming azo dyes or introducing halogens . For instance, highlights hypervalent iodine-mediated S–N bond formation, though analogous N–C coupling is feasible here.

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The electron-rich 2-methoxyphenyl substituent is susceptible to electrophilic substitution.

Reaction Type Reagents/Conditions Product References
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-2-methoxyphenylpiperazine derivative
HalogenationBr₂, FeBr₃, CH₂Cl₂5-Bromo-2-methoxyphenylpiperazine derivative

The methoxy group directs electrophiles to the para position, as seen in piperazine-aryl hybrids .

Nucleophilic Aromatic Substitution

The nitro group activates the pyridine ring for nucleophilic displacement under specific conditions.

Reaction Type Reagents/Conditions Product References
Hydroxide DisplacementNaOH, H₂O, 150°C3-Hydroxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-2-amine

While less common without a leaving group, nitro groups in pyridines can be displaced under harsh conditions .

Key Research Findings

  • Piperazine Reactivity : Alkylation and acylation modifications significantly alter solubility and receptor binding .

  • Nitro Group Utility : Reduction to amines or displacement enables access to bioactive intermediates .

  • Structural Diversity : Coupling reactions expand the compound’s applicability in medicinal chemistry .

Scientific Research Applications

6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets. It has been shown to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By modulating these receptors, the compound can influence smooth muscle contraction, blood pressure regulation, and other functions .

Comparison with Similar Compounds

(a) Benzylidene-Piperazine Derivatives

  • Compound: (E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]methanimine Core: Benzene (instead of pyridine). Substituents: Chloro and nitro groups on the benzene ring; same 2-methoxyphenylpiperazine side chain. The chloro substituent may increase lipophilicity, affecting membrane permeability.

(b) Pyridazine Analogues

  • Compound: 6-(4-Methoxyphenyl)pyridazin-3-amine Core: Pyridazine (two adjacent nitrogen atoms vs. one in pyridine). Substituents: 4-Methoxyphenyl at position 6. The absence of a nitro group reduces electrophilicity, which may diminish reactivity in biological systems.

(c) Pyrazole-Substituted Pyridazines

  • Compound: N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine Core: Pyridazine. Substituents: Pyrazole at position 6; 2-methylphenylamine at position 3.

Piperazine-Modified Analogues

(a) Sulfonyl-Piperazine Derivatives

  • Compound : N-Cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine
    • Core : Pyrimidine (two nitrogen atoms at positions 1 and 3).
    • Substituents : Sulfonyl group on piperazine; cyclohexylamine.
    • Key Differences : The sulfonyl group increases polarity and metabolic stability, while the cyclohexyl group enhances lipophilicity. The pyrimidine core may offer distinct π-π stacking interactions compared to pyridine.

(b) Trifluoromethylpyridine-Piperazine Hybrids

  • Compound : Example 28 (Patent)
    • Core : Cyclopentane conjugated to trifluoromethylpyridine via piperazine.
    • Substituents : Trifluoromethyl group (strong electron-withdrawing effect).
    • Key Differences : The trifluoromethyl group enhances metabolic resistance and bioavailability, but the absence of a nitro group reduces electrophilic reactivity.

Structural and Pharmacological Implications

Physicochemical Properties

Property Target Compound Benzylidene Derivative Pyridazine Analogue
Aromatic Core Pyridine Benzene Pyridazine
Electron Effects Nitro (EWG), Methoxy (EDG) Chloro (EWG), Nitro (EWG) Methoxy (EDG)
Solubility Moderate (piperazine) Low (benzylidene) High (pyridazine polarity)
Lipophilicity (LogP) ~2.5 (estimated) ~3.0 (chloro) ~1.8

Pharmacological Considerations

  • Target Compound : The nitro group may facilitate covalent interactions with thiol-containing enzymes (e.g., kinases), while the 2-methoxyphenylpiperazine moiety could confer affinity for serotonin (5-HT₁ₐ) or dopamine D₂ receptors, common in antipsychotics .
  • Benzylidene Derivative : The chloro-nitro combination may enhance antibacterial activity but increase toxicity risks.
  • Pyridazine Analogues : Higher polarity may limit blood-brain barrier penetration, reducing CNS efficacy.

Biological Activity

6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine, a compound featuring a piperazine moiety and a nitropyridine structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential clinical applications.

Chemical Structure

The chemical formula for this compound is C16H19N5OC_{16}H_{19}N_{5}O with a molecular weight of 329.35 g/mol. The compound's structure includes a methoxyphenyl group, a piperazine ring, and a nitropyridine core, which are critical for its biological activity.

Pharmacological Profile

1. Receptor Affinity
Research indicates that this compound exhibits high affinity for serotonin receptors, particularly the 5-HT1A receptor. In vitro studies have shown an IC50 value of approximately 0.29 nM and a Ki value of about 0.18 nM for the 5-HT1A receptor, highlighting its potential as a selective antagonist . This selectivity may contribute to its efficacy in treating neuropsychiatric disorders.

2. Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in models of anxiety and depression. Its ability to modulate serotonin receptor activity suggests it could play a role in alleviating symptoms associated with these conditions. Moreover, the compound's high brain uptake and slow clearance rates indicate promising pharmacokinetic properties for central nervous system applications .

3. Antimicrobial Activity
While primarily studied for its neuropharmacological properties, preliminary investigations into its antimicrobial activity have been conducted. The compound's structural analogs have shown varying degrees of effectiveness against ESKAPE pathogens, although specific data on this compound's direct antimicrobial effects remain limited .

Case Studies

Several studies have explored the biological activity of similar compounds containing the piperazine moiety:

  • Study on Antidepressant Activity : A related series of compounds were synthesized and tested for their affinity to serotonin receptors. Many exhibited significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .
  • Anticancer Potential : Research has indicated that piperazine derivatives can inhibit human carbonic anhydrase isoenzymes, presenting potential anticancer properties. While specific studies on this compound are scarce, the implications of piperazine-containing drugs in oncology warrant further investigation .

Data Table: Biological Activity Overview

Activity Type Details
Receptor Affinity 5-HT1A antagonist (IC50 = 0.29 nM)
Neuropharmacological Effects Potential anxiolytic and antidepressant properties
Antimicrobial Activity Limited data; structural analogs show variable efficacy
Pharmacokinetics High brain uptake; slow clearance

Q & A

Q. Key Data :

  • Microwave protocols for analogous nitropyridine derivatives achieve yields >85% with 15-minute reactions .

What computational strategies can predict reaction pathways for synthesizing this compound?

Advanced Question
Leverage quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:

Identify intermediates and transition states for key steps (e.g., piperazine coupling or nitro-group introduction).

Screen solvent effects using COSMO-RS models to optimize polarity and dielectric constants .

Apply machine learning to historical reaction data (e.g., from ICReDD) to predict optimal catalysts (e.g., Pd/Cu for coupling) and temperatures .

Q. Example Workflow :

  • Combine DFT-based transition-state analysis with high-throughput experimental validation to reduce trial-and-error cycles.

How do X-ray crystallography and NMR spectroscopy resolve structural ambiguities in nitropyridine-piperazine derivatives?

Basic Question

X-ray Crystallography : Resolve π-stacking interactions between the methoxyphenyl and pyridine rings. For example, analog 4-methyl-3-nitropyridin-2-amine shows a dihedral angle of 8.2° between nitro and amine groups .

NMR : Use 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign signals:

  • Piperazine protons resonate at δ 2.5–3.5 ppm (split due to coupling).
  • Nitro-group deshielding shifts pyridine protons downfield (δ 8.5–9.0 ppm) .

Q. Conflict Resolution :

  • If NMR signals contradict X-ray data (e.g., unexpected splitting), re-evaluate sample purity via elemental analysis or HPLC .

How can researchers design bioactivity assays for this compound based on structural analogs with antileukemic activity?

Advanced Question

Structural Analog Screening : Compare with triazine derivatives (e.g., 6-(4-methoxyphenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine), which show IC50_{50} values of 1.2–3.8 µM against leukemia cell lines .

Assay Design :

  • Use MTT assays on Jurkat or K562 cells with 48–72 hr exposure.
  • Pair with molecular docking to evaluate binding to receptors like H1/H4 histamine receptors (e.g., N-(4-methoxybenzyl)-N-(2-(piperazin-1-yl)ethyl)pyridin-2-amin derivatives) .

Q. Data Interpretation :

  • Correlate nitro-group positioning with cytotoxicity; meta-nitro configurations often enhance activity .

What challenges arise during purification of this compound, and how can they be mitigated?

Basic Question

Byproduct Formation : Nitro-reduction byproducts (e.g., amine derivatives) may form during prolonged reactions. Use inert atmospheres (N2_2/Ar) and low-temperature quenching.

Chromatography : Optimize silica gel chromatography with gradient elution (e.g., chloroform:methanol 10:1 → 3:1) to separate polar impurities .

Crystallization : Recrystallize from dimethyl ether or ethyl acetate to achieve >95% purity (validate via melting point and 1H^1H NMR) .

How should researchers address contradictions in spectroscopic data between synthetic batches?

Advanced Question

Systematic Analysis :

  • Compare 13C^{13}C NMR of the piperazine ring (δ 45–55 ppm for CH2_2) across batches.
  • Use HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 356.1482).

Root-Cause Investigation :

  • Trace solvent residues (e.g., DMF) via 1H^1H NMR; residual solvents shift baseline signals.
  • Re-examine reaction stoichiometry; excess piperazine can lead to di-substituted byproducts .

What reactor design principles ensure scalability for synthesizing this compound while maintaining purity?

Advanced Question

Continuous Flow Reactors :

  • Use microfluidic channels to control exothermic nitro-group introduction (ΔT < 5°C).
  • Achieve >90% yield with residence times <30 min .

Process Analytical Technology (PAT) :

  • Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation .

Q. Scaling Data :

  • Pilot-scale reactions (10 L) for analogous compounds show 85% yield with 2-hour cycles .

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